
2-(2-Bromoethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethenyl)pyridine can be achieved through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group of 2-ethynylpyridine. The reaction is typically carried out using hydrobromic acid, which facilitates the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity. The process generally includes the careful handling of reagents and the optimization of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromoethenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the ethenyl group can yield saturated pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Bromoethenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethenyl)pyridine involves its interaction with various molecular targets and pathways. The bromine atom and the ethenyl group play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and undergo redox transformations .
Comparaison Avec Des Composés Similaires
2-(2-Chloroethenyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Iodoethenyl)pyridine: Contains an iodine atom, leading to different reactivity and applications.
2-(2-Fluoroethenyl)pyridine: Features a fluorine atom, which significantly alters its chemical properties.
Uniqueness: 2-(2-Bromoethenyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and redox reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H6BrN |
|---|---|
Poids moléculaire |
184.03 g/mol |
Nom IUPAC |
2-[(E)-2-bromoethenyl]pyridine |
InChI |
InChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+ |
Clé InChI |
LYAQLPATOYFNDD-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/Br |
SMILES canonique |
C1=CC=NC(=C1)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


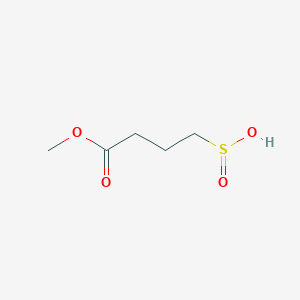
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
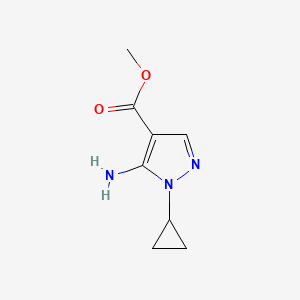


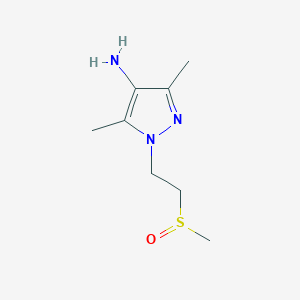
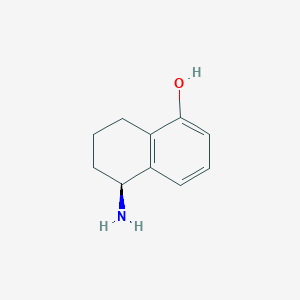
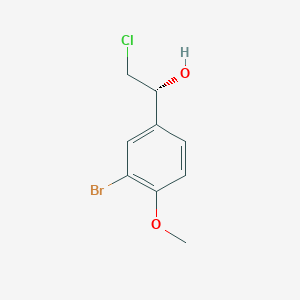
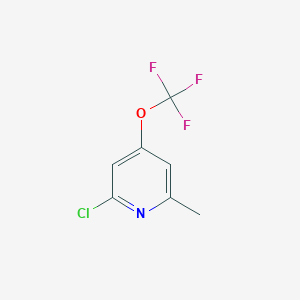
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)

![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
